4-[(3-Methylbutan-2-yl)oxy]aniline is an organic compound with the molecular formula CHNO. It is a derivative of aniline, characterized by the substitution of a hydrogen atom on the benzene ring with a 3-methylbutan-2-yloxy group. This compound is significant in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
The compound can be sourced from chemical suppliers and is often utilized in research settings for its potential applications in organic synthesis and medicinal chemistry.
4-[(3-Methylbutan-2-yl)oxy]aniline belongs to the class of aromatic amines, specifically a substituted aniline. Its structure includes both an ether functional group (from the 3-methylbutan-2-yloxy moiety) and an amino group, which contribute to its reactivity and applications.
The synthesis of 4-[(3-Methylbutan-2-yl)oxy]aniline typically involves the reaction of aniline with 3-methylbutan-2-ol. The reaction is catalyzed by acids or bases under controlled temperature and pressure conditions to optimize yield and purity.
The molecular structure of 4-[(3-Methylbutan-2-yl)oxy]aniline features:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 179.26 g/mol |
IUPAC Name | 4-(3-methylbutan-2-yloxy)aniline |
InChI | InChI=1S/CHNO/c1-8(2)9(3)13-11-6-4-10(12)5-7-11/h4-9H,12H,1-3H |
InChI Key | AHDPAPVJHYJCCE-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(C)OC1=CC=C(C=C1)N |
4-[(3-Methylbutan-2-yl)oxy]aniline can participate in several chemical reactions:
The specific conditions for these reactions depend on factors such as temperature, solvent choice, and the presence of catalysts. For example, oxidation reactions may require acidic conditions to proceed efficiently.
The mechanism of action for 4-[(3-Methylbutan-2-yl)oxy]aniline involves its interaction with biological targets at the molecular level. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
4-[(3-Methylbutan-2-yl)oxy]aniline exhibits typical characteristics of organic compounds:
Key chemical properties include:
4-[(3-Methylbutan-2-yl)oxy]aniline has several notable applications:
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: